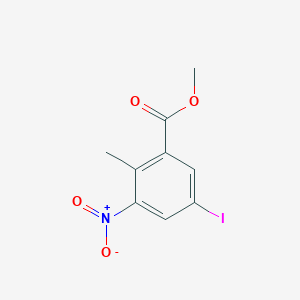
Methyl 5-iodo-2-methyl-3-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-iodo-2-methyl-3-nitrobenzoate is an organic compound with the molecular formula C9H8INO4. It is a derivative of benzoic acid and is characterized by the presence of iodine, methyl, and nitro groups on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-iodo-2-methyl-3-nitrobenzoate typically involves a multi-step process:
Nitration: The starting material, 2-methylbenzoic acid, undergoes nitration to introduce the nitro group at the 3-position.
Iodination: The nitro compound is then subjected to iodination using iodine and a suitable oxidizing agent, such as sodium nitrite, to introduce the iodine atom at the 5-position.
Esterification: Finally, the carboxylic acid group is esterified using methanol and an acid catalyst to form the methyl ester.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Substitution Reactions: The iodine atom in this compound can be replaced by other nucleophiles through substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Substitution: Sodium azide or potassium cyanide in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products:
Substitution: Products depend on the nucleophile used, such as azides or nitriles.
Reduction: 5-iodo-2-methyl-3-aminobenzoate.
Oxidation: 5-iodo-2-methyl-3-nitrobenzoic acid.
Applications De Recherche Scientifique
Methyl 5-iodo-2-methyl-3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 5-iodo-2-methyl-3-nitrobenzoate involves its reactivity due to the presence of the iodine, nitro, and ester groups. These functional groups make the compound a versatile intermediate in various chemical reactions. The nitro group, in particular, is electron-withdrawing, making the aromatic ring more susceptible to nucleophilic attack.
Comparaison Avec Des Composés Similaires
Methyl 2-methyl-3-nitrobenzoate: Lacks the iodine atom, making it less reactive in substitution reactions.
Methyl 5-bromo-2-methyl-3-nitrobenzoate: Similar structure but with bromine instead of iodine, which affects its reactivity and applications.
Methyl 5-chloro-2-methyl-3-nitrobenzoate: Chlorine substitution alters its chemical properties compared to the iodine derivative.
Uniqueness: Methyl 5-iodo-2-methyl-3-nitrobenzoate is unique due to the presence of the iodine atom, which significantly influences its reactivity and makes it a valuable intermediate in organic synthesis.
Propriétés
IUPAC Name |
methyl 5-iodo-2-methyl-3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8INO4/c1-5-7(9(12)15-2)3-6(10)4-8(5)11(13)14/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXUFGRKJQPURS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])I)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8INO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














